molecular formula C25H35NO4S B1139286 Lomibuvir CAS No. 1026785-59-0

Lomibuvir

Katalognummer: B1139286
CAS-Nummer: 1026785-59-0
Molekulargewicht: 445.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Lomibuvir has demonstrated antiviral activity not only against HCV but also against other viruses such as chikungunya virus (CHIKV) and dengue virus (DENV). In vitro studies have shown that it can significantly inhibit these viruses, indicating its potential for broader antiviral applications. Notably, it was part of a screening involving 14 FDA-approved drugs that revealed significant activity against CHIKV .

Clinical Trials and Efficacy

This compound has undergone various clinical trials to assess its safety and efficacy in treating chronic HCV infections. Below is a summary of key findings from these trials:

Trial Phase Combination Therapy Results
Phase 2This compound + TelaprevirSignificant viral breakthroughs observed without interferon or ribavirin; around 25% breakthrough rate attributed to resistance mutations .
Phase 2bThis compound + RibavirinDemonstrated high sustained virologic response rates across different HCV genotypes .
Phase 2This compound + Protease InhibitorsShowed effectiveness in combination therapies for chronic HCV infections .

Case Studies

  • Chronic Hepatitis C Treatment : A multicenter study evaluated the efficacy of this compound in treatment-naïve patients with genotype 1a chronic HCV. The study reported significant reductions in viral load and high rates of sustained virologic response, suggesting that this compound can be effectively integrated into treatment regimens .
  • Resistance Mutations : In trials where this compound was combined with other antiviral agents, certain mutations were identified that conferred resistance. For instance, substitutions at NS5B amino acid residues were linked to reduced sensitivity to treatment, highlighting the importance of monitoring genetic variations in HCV during therapy .

Biological Effects

Research has indicated that this compound may also modulate cellular gene expression, influencing factors such as c-myc and p53. This modulation could have implications for tumor growth dynamics as well as immune response modulation through interactions with dendritic cells .

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of lomibuvir involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lomibuvir unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Biologische Aktivität

Lomibuvir, also known as VX-222, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This compound has garnered attention due to its potential applications in treating chronic hepatitis C infections. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound operates primarily by inhibiting the replication of the HCV genome. It achieves this through several mechanisms:

  • Inhibition of RNA Polymerase : this compound selectively inhibits HCV RdRp with an IC50 value ranging from 0.94 to 1.2 μM, effectively blocking viral replication .
  • Regulation of Cellular Genes : The compound has been shown to regulate various cellular genes, including c-myc and c-fos, which are involved in cell proliferation and survival . It may also repress the promoter of p53, a critical tumor suppressor gene.
  • Impact on Immune Response : this compound alters inflammatory responses by suppressing TNF-induced NF-kappa-B activation and activating AP-1, which may influence T-lymphocyte proliferation through interactions with dendritic cells .

Biological Activity Data

The biological activity of this compound has been extensively studied in vitro and in clinical trials. Below is a summary table highlighting key findings from various studies.

Study TypeKey FindingsReference
In VitroDose-dependent increase in IFN-β promoter activity by 5.0-fold; EC50 of 0.3 nM and EC90 of 12 nM against HCV .
Clinical TrialsPhase 2 trials showed that this compound combined with telaprevir resulted in significant viral breakthrough rates (up to 25%) without Peg-IFN/RBV .
Animal StudiesDemonstrated sustained virologic response rates of 67% to 90% in patients receiving this compound as part of combination therapy .
Real-world EvidenceStudies indicated effective viral suppression and tolerability in diverse patient populations .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Combination Therapy with Telaprevir :
    • In a phase 2 trial, patients receiving this compound alongside telaprevir exhibited promising results, with significant reductions in viral load observed.
    • Notably, the combination therapy demonstrated a manageable safety profile with few adverse effects reported.
  • Triple Therapy Regimens :
    • In trials involving triple therapy (this compound + telaprevir + ribavirin), sustained virologic response rates were reported at 90%, indicating high efficacy in treating chronic HCV infections .

Eigenschaften

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJNLCLKAKMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025603
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026785-55-6
Record name Lomibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1sc(C#CC(C)(C)C)cc1N(C(=O)C1CCC(C)CC1)C1CCC(O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.